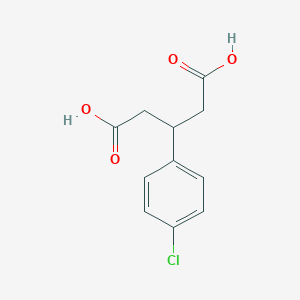
7-Hydroxychlorpromazine
Descripción general
Descripción
7-Hidroxiclorpromazina es un metabolito de la clorpromazina, un fármaco antipsicótico de primera generación que pertenece a la clase de las fenotiazinas. La clorpromazina se utiliza ampliamente en el tratamiento de la esquizofrenia, los trastornos psicóticos y la fase maníaca de los trastornos bipolares. El compuesto 7-hidroxiclorpromazina se forma a través de los procesos metabólicos que implican las enzimas del citocromo P450, en particular el CYP1A2 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 7-hidroxiclorpromazina generalmente implica la hidroxilación de la clorpromazina. Este proceso puede ser catalizado por las enzimas del citocromo P450, en particular el CYP1A2, bajo condiciones específicas.
Métodos de producción industrial: La producción industrial de 7-hidroxiclorpromazina no está bien documentada, ya que es principalmente un metabolito en lugar de un compuesto sintetizado directamente. La producción de clorpromazina, su compuesto precursor, implica la reacción de 2-cloro-N,N-dimetil anilina con azufre y la posterior ciclación para formar la estructura del anillo de fenotiazina. La hidroxilación para formar 7-hidroxiclorpromazina ocurriría entonces a través de procesos metabólicos .
Análisis De Reacciones Químicas
Tipos de reacciones: 7-Hidroxiclorpromazina sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado aún más para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo en clorpromazina.
Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo hidroxilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los reactivos como los cloruros de acilo o los haluros de alquilo se pueden utilizar para las reacciones de sustitución.
Productos principales:
Oxidación: Derivados de quinona.
Reducción: Clorpromazina.
Sustitución: Diversos derivados de fenotiazina sustituidos.
Aplicaciones Científicas De Investigación
7-Hidroxiclorpromazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en estudios que implican el metabolismo de los fármacos fenotiazínicos.
Biología: Se estudia por su papel en las vías metabólicas de la clorpromazina.
Medicina: Se investiga por sus efectos farmacológicos y posibles aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de métodos analíticos para detectar clorpromazina y sus metabolitos en muestras biológicas .
Mecanismo De Acción
El mecanismo de acción de la 7-hidroxiclorpromazina implica su interacción con los receptores de dopamina en el cerebro. Actúa como antagonista en los receptores de dopamina D2, similar a la clorpromazina. Esta acción antagonista ayuda a reducir los síntomas psicóticos al modular la actividad de la dopamina en el cerebro. El compuesto también interactúa con otros sistemas de neurotransmisores, incluidos los receptores de serotonina y adrenérgicos .
Compuestos similares:
Clorpromazina: El compuesto principal, ampliamente utilizado como antipsicótico.
Mono-N-desmetilclorpromazina: Otro metabolito con propiedades farmacológicas similares.
Sulfóxido de clorpromazina: Un metabolito con diferente actividad farmacológica
Singularidad: 7-Hidroxiclorpromazina es única debido a su específica hidroxilación en la posición 7, que influye en su actividad farmacológica y estabilidad metabólica. Esta hidroxilación la diferencia de otros metabolitos y contribuye a su papel distinto en la vía metabólica de la clorpromazina .
Comparación Con Compuestos Similares
Chlorpromazine: The parent compound, widely used as an antipsychotic.
Mono-N-desmethylchlorpromazine: Another metabolite with similar pharmacological properties.
Chlorpromazine sulfoxide: A metabolite with different pharmacological activity
Uniqueness: 7-Hydroxychlorpromazine is unique due to its specific hydroxylation at the 7th position, which influences its pharmacological activity and metabolic stability. This hydroxylation differentiates it from other metabolites and contributes to its distinct role in the metabolic pathway of chlorpromazine .
Propiedades
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICFFJZGXWEIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175128 | |
| Record name | 7-Hydroxychlorpromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095-62-7 | |
| Record name | 7-Hydroxychlorpromazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxychlorpromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxychlorpromazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxychlorpromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2095-62-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYCHLORPROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0X9L6UVP0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)





